Home > Products > Screening Compounds P38457 > 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one - 13309-08-5

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Catalog Number: EVT-253019
CAS Number: 13309-08-5
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one) is a synthetic small molecule that acts as a competitive antagonist of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) [, , ]. This enzyme plays a crucial role in regulating glycolysis, the metabolic pathway responsible for converting glucose into energy [, , ]. 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one has emerged as a valuable tool in scientific research, particularly in the fields of oncology, immunology, and cardiovascular research, due to its ability to modulate glycolysis and influence cellular processes related to energy production, proliferation, and inflammation [, , , ].

Future Directions
  • Clinical Development: Further clinical trials are warranted to validate the safety and efficacy of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one and its derivatives, like PFK15, for treating various cancers and inflammatory conditions [, ].
  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in cancer cells could help develop strategies to overcome treatment resistance [].
  • Combination Therapies: Exploring the synergistic potential of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one with other therapeutic agents, particularly those targeting specific metabolic pathways or immune checkpoints, could lead to more effective treatment regimens [, , , , ].
  • Drug Delivery Systems: Developing novel drug delivery systems, such as nanoparticles or liposomes, to encapsulate and deliver 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one could enhance its bioavailability, target specificity, and therapeutic efficacy [].
  • Investigating Off-Target Effects: Although 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is generally considered a specific inhibitor of PFKFB3, further research is needed to fully elucidate its potential off-target effects and their implications for long-term safety and efficacy [, ].
  • Exploring the Role of PFKFB3 in Other Diseases: Given the involvement of PFKFB3 in various cellular processes, investigating the therapeutic potential of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in other diseases characterized by dysregulated glycolysis, such as metabolic disorders, neurodegenerative diseases, and fibrotic diseases, holds promise [, , ].
Source and Classification

3PO is synthesized as a part of research into metabolic pathways and inflammatory responses. It is classified under small molecule inhibitors, specifically targeting phosphofructokinase-2/fructose-2,6-bisphosphatase 3 (PFKFB3), which plays a crucial role in regulating glycolysis and cellular metabolism. The compound has been shown to modulate various signaling pathways, making it a subject of interest in pharmacological studies aimed at treating inflammatory diseases and metabolic disorders .

Synthesis Analysis

The synthesis of 3PO involves several key steps that can vary depending on the specific method employed. A common approach includes:

  1. Starting Materials: The synthesis typically starts with commercially available precursors such as 4-phosphonophenylhydrazine.
  2. Reagents: Common reagents include acetic anhydride and phosphorous oxychloride, which facilitate the formation of the pyrazole ring.
  3. Reaction Conditions: The reactions are generally conducted under controlled temperatures (often around 100°C) and monitored for completion using techniques such as thin-layer chromatography (TLC).
  4. Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the final product with high purity.

The synthesis parameters can be adjusted based on yield requirements and purity specifications, making it adaptable for both laboratory-scale and larger-scale production .

Molecular Structure Analysis

The molecular structure of 3PO can be described by its chemical formula C11H12N2O4PC_{11}H_{12}N_2O_4P. Key structural features include:

  • Core Structure: The compound features a pyrazole ring that is substituted with a phenyl group containing a phosphonate moiety.
  • Functional Groups: The presence of the phosphonate group (-PO₃²⁻) significantly influences its biological activity by enhancing solubility and facilitating interactions with biological targets.
  • Conformation: Molecular modeling studies suggest that 3PO adopts a specific conformation that is essential for its interaction with PFKFB3.

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, revealing potential binding sites for target proteins .

Chemical Reactions Analysis

3PO participates in several chemical reactions primarily related to its function as an inhibitor:

  1. Inhibition of Enzymatic Activity: It acts as an inhibitor of PFKFB3 by competing with fructose-2,6-bisphosphate for binding sites.
  2. Signaling Pathway Modulation: By inhibiting PFKFB3, 3PO indirectly affects glycolytic flux and alters the production of ATP, which can influence various signaling pathways such as NFκB activation.
  3. Cellular Assays: Experimental setups often involve treating cultured cells with 3PO to observe changes in gene expression profiles related to inflammation markers like VCAM-1 and E-selectin.

Quantitative assays have demonstrated that 3PO exhibits an IC50 value of approximately 22.9 μM against PFKFB3, indicating its potency as an inhibitor .

Mechanism of Action

The mechanism of action of 3PO involves multiple steps:

  1. Target Engagement: Upon entering the cell, 3PO binds to PFKFB3, inhibiting its enzymatic activity.
  2. Alteration in Metabolism: This inhibition leads to decreased levels of fructose-2,6-bisphosphate, resulting in reduced glycolytic activity.
  3. Inflammatory Response Modulation: The downstream effects include reduced activation of NFκB and other inflammatory pathways, ultimately leading to decreased expression of pro-inflammatory cytokines.

Studies have shown that treatment with 3PO results in significant reductions in inflammatory markers in various cell types, reinforcing its potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3PO are critical for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 284.19 g/mol.
  • Solubility: Highly soluble in polar solvents such as water and dimethyl sulfoxide (DMSO), facilitating its use in biological assays.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties contribute to its effectiveness as a research tool in cellular biology .

Applications

The applications of 3PO span various scientific fields:

  1. Pharmacology: As an anti-inflammatory agent, it is being investigated for therapeutic use in diseases characterized by chronic inflammation such as arthritis and cardiovascular diseases.
  2. Metabolic Research: Its role in glycolysis regulation makes it valuable for studies on metabolic disorders like diabetes.
  3. Cellular Biology: Used extensively in vitro to study signaling pathways related to cell proliferation and apoptosis.

Research continues to explore novel applications for 3PO based on its unique properties and mechanisms .

Introduction to 3PO in Contemporary Immunometabolism Research

Historical Context and Discovery of 3PO as a PFKFB3 Inhibitor

The discovery of 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one) emerged from targeted efforts to identify metabolic regulators of glycolysis in proliferating cells. Initial research identified 3PO as the first competitive small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a critical bifunctional enzyme that controls glycolytic flux via synthesis of fructose-2,6-bisphosphate (F2,6BP) [2] [9]. PFKFB3 gained recognition for its exceptionally high kinase:phosphatase activity ratio (∼740:1), positioning it as a dominant regulator of glycolytic rates in immune and cancer cells [9]. Early mechanistic studies demonstrated that 3PO binds to the kinase domain of PFKFB3, reducing intracellular F2,6BP levels and suppressing phosphofructokinase-1 (PFK-1) activity – the rate-limiting step of glycolysis [6] [10].

Table 1: Key Properties of 3PO

PropertyCharacterizationExperimental System
Molecular TargetPFKFB3 kinase domainIsothermal titration calorimetry & enzymatic assays
MechanismCompetitive inhibition reducing F2,6BP synthesisTransformed cell lines
Cytotoxic IC₅₀ Range1.4 - 24 μMDiverse cancer cell lines
Primary Metabolic EffectSuppressed glucose uptake & glycolytic fluxJurkat T-cells, tumor models

The compound’s significance escalated when studies revealed PFKFB3’s overexpression in multiple cancers and its induction by oncogenic pathways (e.g., RAS, HIF-1α, BRAF). Notably, BRAFV600E-mutant melanoma cells showed heightened sensitivity to 3PO due to constitutive HIF-1α stabilization driving PFKFB3 transcription [6]. Docking simulations confirmed 3PO’s binding affinity for PFKFB3’s active site, rationalizing its efficacy in reducing F2,6BP levels and glycolytic output in A375 melanoma cells [6]. This foundational work positioned 3PO as both a mechanistic tool and a therapeutic candidate, leading to the development of clinical derivatives like PFK158 for oncology trials [2].

Despite its widespread use, recent controversy arose when isothermal titration calorimetry studies questioned 3PO’s direct binding to PFKFB3, suggesting alternative mechanisms like intracellular acidification via lactate accumulation [8]. This underscores ongoing research into 3PO’s precise molecular interactions.

Role of Glycolytic Regulation in Immune Cell Function: Bridging 3PO to Immunometabolic Pathways

Glycolysis serves as a bioenergetic and biosynthetic pivot for immune cell activation, differentiation, and effector functions. Upon pathogen recognition, immune cells undergo metabolic reprogramming ("Warburg effect") to rapidly generate ATP, NADPH, and biosynthetic intermediates. PFKFB3 sits at the apex of this reprogramming by controlling glycolytic flux through F2,6BP-mediated activation of PFK-1 [3] [9]. Neutrophils, for example, rely almost exclusively on glycolysis for energy-intensive processes like phagocytosis, reactive oxygen species (ROS) production, and neutrophil extracellular trap (NET) formation. Rheumatoid arthritis (RA) neutrophils exhibit elevated PFKFB3 expression, driving pathological inflammation in synovial joints – often characterized by glucose deprivation [1] [4].

Table 2: Immunometabolic Effects of 3PO Across Immune Cell Types

Immune CellFunctional Impact of 3POMechanistic Basis
Neutrophils↓ ROS production (dose-dependent); ↓ NETosisReduced NADPH oxidase activation via PPP suppression
T cellsAttenuated Th1/Th17 differentiation; ↑ Treg stabilityImpaired glycolytic flux & mTOR signaling
MacrophagesShift from pro-inflammatory M1 to reparative M2 stateReduced HIF-1α stability & PKM2 activity
Dendritic CellsImpaired maturation & antigen presentationDecreased ATP availability & co-stimulatory molecule expression

3PO exerts profound immunomodulatory effects by precisely targeting this metabolic dependency. In human neutrophils, 3PO inhibits ROS and NET release in both healthy and RA-derived cells (P < 0.01), with RA neutrophils showing greater sensitivity at lower concentrations (10–50 μM) [1] [4]. NMR metabolomics revealed that 3PO significantly depletes intracellular glutathione (adj. P-value < 0.05) while increasing lactate, phenylalanine, and glutamine – indicating disrupted redox balance and metabolic adaptation [4]. Crucially, 3PO suppresses NETosis even under low-glucose conditions mimicking RA synovial joints, confirming PFKFB3’s role in sustaining neutrophil effector functions during nutrient stress [1].

Beyond neutrophils, 3PO reshapes adaptive immunity:

  • T cells: Naïve T cells depend on oxidative phosphorylation but shift to glycolysis upon activation. 3PO impedes this transition, reducing Th1/Th17 differentiation while promoting regulatory T cell (Treg) functions that rely on fatty acid oxidation [3] [7].
  • Macrophages: Pro-inflammatory M1 polarization requires PFKFB3-driven glycolysis. 3PO blocks HIF-1α-mediated upregulation of GLUT1 and glycolytic enzymes, thereby dampening TNF-α, IL-1β, and IL-6 production [3] [9].
  • B cells: While less glycolytically dependent than T cells, activated B cells increase glucose uptake for clonal expansion. 3PO curbs this process by suppressing HIF-1α and PI3K/Akt signaling [3].

These immunometabolic intersections highlight 3PO’s utility in dissecting how glycolytic fidelity governs immune responses. Its ability to selectively inhibit pathogenic functions (e.g., NETosis) while preserving bacterial killing capacity in neutrophils exemplifies its therapeutic potential for inflammatory diseases without broad immunosuppression [1] [4].

Properties

CAS Number

13309-08-5

Product Name

3PO

IUPAC Name

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+

InChI Key

UOWGYMNWMDNSTL-ONEGZZNKSA-N

SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2

Synonyms

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
3PO compound

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.